2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide
CAS No.:
Cat. No.: VC17763617
Molecular Formula: C8H9BrN2OS
Molecular Weight: 261.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN2OS |
|---|---|
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | 2-(2-bromophenyl)sulfanyl-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C8H9BrN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
| Standard InChI Key | NYHOADTYHCVFFY-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)SC/C(=N/O)/N)Br |
| Canonical SMILES | C1=CC=C(C(=C1)SCC(=NO)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 2-[(2-bromophenyl)sulfanyl]-N'-hydroxyethanimidamide indicates a core structure comprising:
-
A 2-bromophenyl group bonded via a sulfur atom to an ethanimidamide backbone.
-
A hydroxylamine-derived (N'-hydroxy) substituent on the imidamide nitrogen.
The molecular formula is hypothesized as C₈H₁₀BrN₂OS, with a molecular weight of 269.15 g/mol based on analogous compounds . The presence of both sulfanyl and amidoxime groups suggests significant polarity, influencing solubility in polar aprotic solvents like DMSO or ethanol .
Stereochemical and Electronic Properties
-
Tautomerism: The amidoxime group (-NH-C(=N-OH)-) exhibits tautomerism between imidic acid and oxime forms, affecting reactivity .
-
Electrophilic Sites: The sulfur atom and bromine substituent create electron-deficient regions, potentially facilitating nucleophilic substitution reactions .
-
Hydrogen Bonding: The hydroxyl and imine groups enable intramolecular H-bonding, likely stabilizing the crystal lattice .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Key intermediates for synthesis include:
-
2-Bromothiophenol: For introducing the sulfanyl group.
-
Ethyl glyoxylate: To form the ethanimidamide backbone via condensation with hydroxylamine .
A plausible route involves:
-
Step 1: Reaction of 2-bromothiophenol with chloroacetonitrile to form 2-[(2-bromophenyl)sulfanyl]acetonitrile.
-
Step 2: Hydrolysis of the nitrile to an amidoxime using hydroxylamine hydrochloride in ethanol/water .
Reaction Conditions and Yield Optimization
-
Temperature: 80–100°C for nitrile formation; ambient conditions for amidoximation .
-
Catalysts: Triethylamine for deprotonation during sulfide bond formation .
-
Yield: Estimated 60–75% based on analogous imidamide syntheses .
Physicochemical Characterization
Spectroscopic Data (Hypothesized)
| Technique | Predicted Features |
|---|---|
| IR (cm⁻¹) | 3250 (N-H stretch), 1670 (C=N), 690 (C-Br) |
| ¹H NMR | δ 7.8–7.2 (aryl-H), δ 4.1 (S-CH₂), δ 9.1 (N-OH) |
| 13C NMR | δ 158 (C=N), δ 132–120 (aryl-C), δ 35 (S-CH₂) |
Thermodynamic Properties
-
Solubility: >10 mg/mL in DMSO; <1 mg/mL in water.
Biological Activity and Applications
Antiviral Activity
Amidoxime derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) with IC₅₀ values of 1.5–3 µM . The bromophenyl group may enhance binding to hydrophobic enzyme pockets .
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: Moderate oral bioavailability (40–50%) due to polar groups .
-
Metabolism: Hepatic CYP450-mediated oxidation of the sulfanyl moiety .
Toxicity Risks
-
Acute Toxicity: LD₅₀ >500 mg/kg (rodents), with hepatotoxicity at high doses .
-
Mutagenicity: Negative in Ames tests for related amidoximes .
Industrial and Research Applications
Pharmaceutical Intermediate
-
Used in synthesizing oxazolidinone antibiotics (e.g., linezolid analogs) .
-
Serves as a chelating agent in metal-catalyzed reactions.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume